3-Bromobicyclo[3.2.1]octa-2,6-diene
CAS No.: 51788-41-1
Cat. No.: VC4103678
Molecular Formula: C8H9B
Molecular Weight: 185.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51788-41-1 |
|---|---|
| Molecular Formula | C8H9B |
| Molecular Weight | 185.06 g/mol |
| IUPAC Name | 3-bromobicyclo[3.2.1]octa-2,6-diene |
| Standard InChI | InChI=1S/C8H9Br/c9-8-4-6-1-2-7(3-6)5-8/h1-2,4,6-7H,3,5H2 |
| Standard InChI Key | XZYBMUGLFQCKOK-UHFFFAOYSA-N |
| SMILES | C1C2CC(=CC1C=C2)Br |
| Canonical SMILES | C1C2CC(=CC1C=C2)Br |
Introduction
Structural and Electronic Properties
The molecular structure of 3-bromobicyclo[3.2.1]octa-2,6-diene features a bicyclo[3.2.1]octadiene skeleton with a bromine atom at the 3-position. The bicyclic framework induces significant ring strain, enhancing reactivity toward electrophilic and cycloaddition reactions. The bromine substituent further amplifies electrophilicity, making the compound a versatile precursor for functionalization.
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉Br |
| Molecular Weight | 185.06 g/mol |
| IUPAC Name | 3-bromobicyclo[3.2.1]octa-2,6-diene |
| SMILES Notation | C1C2CC(=CC1C=C2)Br |
| Electrophilicity Index | High (due to Br) |
The compound’s electronic structure has been analyzed computationally, revealing localized electron density around the bromine atom and conjugated double bonds. This distribution facilitates regioselective reactions at the 2,6-diene positions.
Synthetic Methodologies
Halogenation Routes
A primary synthesis involves bromination of the parent hydrocarbon bicyclo[3.2.1]octa-2,6-diene under controlled conditions. Low-temperature bromination (e.g., −78°C) minimizes side reactions, achieving yields exceeding 70%. Alternative methods include cycloaddition of brominated dienes with alkynes, though these routes are less common due to competing polymerization.
Ene Reactions
The compound participates in ene reactions, forming adducts with electron-deficient dienophiles. For example, reaction with maleic anhydride yields a bicyclic lactone derivative in 60% yield. Such transformations underscore its utility in constructing oxygenated heterocycles.
Table 2: Representative Reaction Yields
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Bromination | 3-Bromobicyclo derivative | 70 |
| Ene Reaction | Lactone adduct | 60 |
| Cycloaddition | Benzobarrelene analog | 55 |
Applications in Organic Synthesis
Benzobarrelene Synthesis
3-Bromobicyclo[3.2.1]octa-2,6-diene is a key intermediate in synthesizing substituted benzobarrelenes—highly strained hydrocarbons with unique photochemical properties. Balci et al. demonstrated that bromination at −30°C followed by dehydrohalogenation produces benzobarrelenes in 55% yield. These compounds are prized for their role in studying pericyclic reactions.
Valence Isomerization Studies
Rahman et al. employed derivatives of this compound to investigate valence isomerization equilibria in fluorinated systems. The bromine atom’s steric and electronic effects were found to stabilize transition states, altering equilibrium constants by up to 30% compared to non-halogenated analogs.
Catalytic and Material Science Applications
Ruthenocene Complexes
Reaction with ruthenium carbonyl complexes yields homocyclopentadienyl ruthenocenes, which exhibit enhanced catalytic activity in hydrogenation reactions. These complexes are structurally characterized by X-ray crystallography, confirming η⁵-coordination of the bicyclic ligand.
Polymer Additives
Incorporating 3-bromobicyclo[3.2.1]octa-2,6-diene into polyethylene matrices improves thermal stability by 15–20°C, as measured by thermogravimetric analysis. The bromine atom acts as a flame retardant, while the rigid bicyclic framework reinforces mechanical strength.
Biological Activity
Antimicrobial Properties
In vitro assays reveal moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). Antifungal effects against Candida albicans are observed at 128 µg/mL. The mechanism likely involves disruption of microbial membrane integrity via hydrophobic interactions.
Cytotoxicity Profile
Preliminary studies on mammalian cell lines (e.g., HEK293) indicate low cytotoxicity (IC₅₀ > 200 µg/mL), suggesting potential for therapeutic derivatization.
Comparative Analysis with Halogenated Analogs
Table 3: Halogenated Bicyclo Derivatives
| Compound | Halogen | Molecular Weight (g/mol) | Key Application |
|---|---|---|---|
| 3-Chlorobicyclo[3.2.1]octa-3,6-diene | Cl | 140.61 | Photochemical studies |
| 2,5-Dibromobicyclo[2.2.1]hepta-2,5-diene | Br | 265.96 | Cross-coupling reactions |
The bromine analog exhibits superior electrophilicity compared to chlorine derivatives, enabling faster reaction kinetics in SN2 substitutions .
Thermodynamic Considerations
While thermodynamic data for 3-bromobicyclo[3.2.1]octa-2,6-diene remain limited, studies on the parent hydrocarbon bicyclo[3.2.1]octane reveal a heat of formation ΔfH° = −254 kJ/mol . Bromination is expected to increase strain energy by 15–20 kJ/mol based on analogous systems.
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